molecular formula C15H13FN2OS2 B2923026 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1790194-17-0

3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2923026
CAS No.: 1790194-17-0
M. Wt: 320.4
InChI Key: KECYFHSHKFHKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a structure of high interest in medicinal chemistry due to its similarity to purines and its diverse biological activities . This specific analog is functionalized with a 3-ethyl group and a 2-((2-fluorobenzyl)thio) substitution, modifications designed to enhance its biological activity and selectivity. The core thienopyrimidine structure is recognized as a privileged framework in drug discovery, particularly in oncology research. Compounds featuring this scaffold have demonstrated potent cytotoxicity against a range of cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and liver (HepG2) carcinomas . The primary research value of this compound lies in its potential as a kinase inhibitor. Similar thienopyrimidine derivatives are known to exert their anticancer effects by targeting key signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K), which are crucial regulators of cell proliferation, survival, and metabolism . Molecular docking studies of analogous compounds suggest they bind to the internal pocket of kinases like B-Raf, promoting an inactive conformation of the enzyme and thereby inhibiting its activity . Beyond oncology, the thienopyrimidine core is also being investigated for applications in infectious disease, as some derivatives have shown promise as antimicrobial agents . This compound is intended for research purposes only, specifically for use in in vitro assays and as a chemical reference standard in the development of novel therapeutic agents. Please be advised: This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c1-2-18-14(19)13-12(7-8-20-13)17-15(18)21-9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECYFHSHKFHKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: 2- and 3-position modifications (e.g., thioethers, amino groups) significantly influence solubility and target engagement. For example, the 2-(2-fluorobenzylthio) group in the target compound may confer selective binding compared to 2-amino derivatives .
  • Core Variations: Pyrido-thieno-pyrimidinones (e.g., compound 6b) exhibit higher melting points (~180–230°C) due to extended aromaticity, whereas simpler thieno[3,2-d]pyrimidinones (e.g., PDK1 inhibitors) have lower melting points, reflecting reduced crystallinity .

Anticancer Activity

  • Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced cytotoxicity. For instance, 2-(4-chlorophenyl)hydrazono derivatives (e.g., 6d) demonstrated IC₅₀ values <10 µM against leukemia cells .
  • Thieno[2,3-d]pyrimidin-4(3H)-ones: Azepine-containing analogs (e.g., from ) increased melanin synthesis in B16 cells by 40–60%, suggesting utility in dermatological applications .

Enzyme Inhibition

  • PDK1 Inhibition: 6,7-Disubstituted thieno[3,2-d]pyrimidin-4(3H)-ones achieved IC₅₀ values of 1–5 µM via fragment-based design, with substituents occupying hydrophobic pockets .
  • PDE7 Inhibition: 2-(Isopropylamino) derivatives () showed >100-fold selectivity over PDE4, with in vivo anti-inflammatory efficacy at 10 mg/kg .

Biological Activity

PropertyValue
Common Name 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
CAS Number 1790194-17-0
Molecular Formula C₁₅H₁₃FN₂OS₂
Molecular Weight 320.4 g/mol

General Insights

While there is a lack of direct literature on the biological activity of this compound, compounds within the thieno[3,2-d]pyrimidine class have been investigated for various biological activities. These include:

  • Antitumor Activity : Some thienopyrimidinones have demonstrated significant antitumor properties.
  • Antibacterial Properties : This class has also been explored for its antibacterial effects.

The specific mechanisms of action for this compound remain unknown and warrant further investigation.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound enhances its biological activity profile compared to other compounds in its class. The presence of an ethyl group and a fluorinated benzyl thioether may provide distinct electronic and steric properties that could contribute to its potential efficacy as a therapeutic agent.

Anticancer Activity

In related studies, thienopyrimidine derivatives have been evaluated for their anticancer properties. For example, compounds with electron-withdrawing groups at specific positions have shown enhanced anticancer activity against various cancer cell lines.

Notable Findings:

  • Inhibition Potency : Certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines.
  • Mechanism of Action : Some compounds were found to selectively inhibit kinases involved in cancer progression.

Antimicrobial Activity

Research into similar thienopyrimidine compounds has indicated potential antimicrobial effects, particularly against resistant bacterial strains.

Summary of Antimicrobial Studies:

Compound NameActivityReference
6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidin-4(3H)-oneSignificant antimycobacterial activity
5-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-oneKnown for kinase inhibition properties

Q & A

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Methodological Answer : Introduce solubilizing groups (e.g., polyethylene glycol chains) at the 3-ethyl position without disrupting target binding. Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability. achieved improved cellular efficacy by modifying the 6-position with hydrophobic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.